Black PN

Übersicht

Beschreibung

Black phosphorus nitride, commonly referred to as Black PN, is an inorganic compound composed of phosphorus and nitrogen. It is classified as a binary nitride and is represented by the chemical formula PN. This compound is known for its unique properties, including a P-N triple bond with a lone pair on each atom, making it isoelectronic with nitrogen, carbon monoxide, phosphorus, carbon disulfide, and silicon monoxide . Black phosphorus nitride is highly unstable under standard conditions and tends to rapidly self-polymerize. It has been detected in the interstellar medium and is thought to play a significant role in the atmospheres of Jupiter and Saturn .

Vorbereitungsmethoden

The preparation of black phosphorus nitride involves several synthetic routes and reaction conditions. One common method is the chemical vapor deposition (CVD) technique, where phosphorus and nitrogen gases are reacted at high temperatures to form black phosphorus nitride. Another method involves the use of a phosphorus source, such as red phosphorus, which is reacted with nitrogen gas in a sealed tube at elevated temperatures. The reaction conditions typically include temperatures ranging from 500°C to 1000°C and pressures of up to 100 kPa .

Industrial production methods for black phosphorus nitride are still in the developmental stage due to the compound’s instability and high reactivity. Current research is focused on optimizing the synthesis process to improve yield and stability while reducing production costs .

Analyse Chemischer Reaktionen

Black phosphorus nitride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, black phosphorus nitride reacts with oxygen to form phosphorus oxides and nitrogen oxides. Common reagents used in these reactions include oxygen gas and hydrogen peroxide. The major products formed from these reactions are phosphorus pentoxide and nitrogen dioxide .

In reduction reactions, black phosphorus nitride can be reduced to elemental phosphorus and ammonia using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction conditions typically involve temperatures ranging from 200°C to 400°C and inert atmospheres to prevent oxidation .

Substitution reactions of black phosphorus nitride involve the replacement of the nitrogen atom with other elements or groups. For example, black phosphorus nitride can react with halogens to form phosphorus halides and nitrogen gas. Common reagents used in these reactions include chlorine, bromine, and iodine .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1.1 Drug Delivery Systems (DDS)

Black phosphorus exhibits excellent biocompatibility, biodegradability, and a unique layered structure that allows for high drug loading capacity. These characteristics make it an ideal candidate for drug delivery systems. BP can be utilized to transport various therapeutic agents, including anticancer drugs and small interfering RNA (siRNA) .

- Mechanism of Action : BP-based DDS can enhance the therapeutic efficacy through photothermal therapy, where localized heating is achieved under near-infrared (NIR) light exposure.

- Case Study : A study demonstrated the successful use of BP nanosheets for targeted delivery of doxorubicin, resulting in significant tumor growth inhibition in animal models .

1.2 Cancer Imaging and Therapy

The optical properties of black phosphorus allow it to be used in imaging applications. Its ability to convert NIR light into heat can be harnessed for photothermal therapy, providing a dual function of imaging and treatment.

- Photothermal Therapy : BP can induce cell apoptosis when exposed to NIR light, making it a promising candidate for cancer treatment .

- Case Study : Research indicated that BP nanosheets improved imaging contrast in tumor cells while simultaneously delivering therapeutic agents, enhancing treatment outcomes .

Optical Applications

Black phosphorus has shown promise in optoelectronic devices due to its tunable bandgap and high electron mobility. It can be integrated into photodetectors and transistors.

- Photodetectors : BP-based devices have been developed that operate efficiently in the infrared spectrum, which is beneficial for applications such as night vision and environmental monitoring.

- Data Table :

| Property | Value |

|---|---|

| Bandgap | 0.3 - 2 eV (tunable) |

| Electron Mobility | Up to 1000 cm²/V·s |

| Photoconductivity | High in NIR range |

Energy Storage

The layered structure of black phosphorus allows for high-capacity energy storage applications, particularly in batteries and supercapacitors.

- Battery Applications : BP has been explored as an anode material in lithium-ion batteries due to its high theoretical capacity.

- Case Study : A recent study showed that BP-based anodes exhibited superior cycling stability and capacity retention compared to conventional materials .

Sensing Technologies

Black phosphorus can be functionalized for various sensing applications due to its high surface area and chemical reactivity.

- Biosensors : BP has been integrated into biosensors for detecting biomolecules with high sensitivity.

- Data Table :

| Sensor Type | Target Molecule | Sensitivity Level |

|---|---|---|

| Electrochemical Sensor | Glucose | µM range |

| Optical Sensor | Cancer Biomarkers | pM range |

Wirkmechanismus

The mechanism of action of black phosphorus nitride involves its interaction with molecular targets and pathways in various applications. In photothermal therapy, black phosphorus nitride absorbs near-infrared light and converts it into heat, causing localized hyperthermia and subsequent cell death in cancerous tissues. This process involves the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways .

In drug delivery systems, black phosphorus nitride can be functionalized with various ligands to target specific cells or tissues. Upon reaching the target site, the compound releases the encapsulated drug in a controlled manner, enhancing the therapeutic efficacy and reducing side effects .

Vergleich Mit ähnlichen Verbindungen

Black phosphorus nitride is unique compared to other similar compounds due to its combination of high surface area, tunable bandgap, and biocompatibility. Similar compounds include phosphorus mononitride, phosphorus pentachloride, and phosphorus trichloride . While these compounds share some properties with black phosphorus nitride, they differ in their chemical structure, reactivity, and applications.

Phosphorus mononitride, for example, is also a binary nitride but is highly unstable and tends to polymerize rapidly . Phosphorus pentachloride and phosphorus trichloride, on the other hand, are phosphorus halides with different chemical properties and applications .

Eigenschaften

CAS-Nummer |

2519-30-4 |

|---|---|

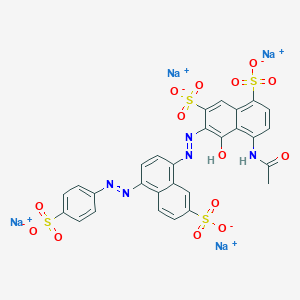

Molekularformel |

C28H21N5NaO14S4 |

Molekulargewicht |

802.7 g/mol |

IUPAC-Name |

tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate |

InChI |

InChI=1S/C28H21N5O14S4.Na/c1-14(34)29-23-10-11-24(50(42,43)44)20-13-25(51(45,46)47)27(28(35)26(20)23)33-32-22-9-8-21(18-7-6-17(12-19(18)22)49(39,40)41)31-30-15-2-4-16(5-3-15)48(36,37)38;/h2-13,35H,1H3,(H,29,34)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47); |

InChI-Schlüssel |

IZLSHSYQPYPPRM-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Isomerische SMILES |

CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=C(/C(=N/NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])/C2=O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Kanonische SMILES |

CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

2519-30-4 |

Physikalische Beschreibung |

Black powder or granules |

Synonyme |

4-(Acetylamino)-5-hydroxy-6-[2-[7-sulfo-4-[2-(4-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]-1,7-naphthalenedisulfonic Acid Sodium Salt (1:4); 4-(Acetylamino)-5-hydroxy-6-[[7-sulfo-4-[(4-sulfophenyl)azo]-1-naphthalenyl]azo]-, tetrasodium Salt 1,7- |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.